cyclohexyl pentafluorobenzoate
Description
Cyclohexyl pentafluorobenzoate is an ester derived from pentafluorobenzoic acid and cyclohexanol. Its molecular structure features a cyclohexyl group attached via an ester linkage to a pentafluorobenzoate moiety, where five fluorine atoms substitute the benzene ring. This combination of a bulky cyclohexyl group and a highly fluorinated aromatic system imparts unique physicochemical properties, such as enhanced thermal stability, lipophilicity, and electron-withdrawing characteristics. Applications of such fluorinated esters span organic electronics, polymer chemistry, and pharmaceutical intermediates due to their stability and reactivity .
Properties
IUPAC Name |
cyclohexyl 2,3,4,5,6-pentafluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F5O2/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)20-6-4-2-1-3-5-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVTXNZODMWCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Photoredox-Catalyzed Defluoroalkylation
Cyclohexyl pentafluorobenzoate participates in visible-light-induced defluoroalkylation reactions, enabling selective C–F bond activation. Key findings include:
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Reaction Conditions : Optimal yields (up to 87%) are achieved using 4-CzIPN (3 mol%) as a photoredox catalyst, ZnCl₂ (1.5 equiv.) as a Lewis acid, and quinuclidine (30 mol%) as a hydrogen atom transfer (HAT) catalyst in DMSO under blue LED irradiation .
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Mechanism : ZnCl₂ promotes HAT from alcohols (e.g., hexan-1-ol) to generate alkyl radicals, which undergo regioselective addition to the electron-deficient pentafluorophenyl ring. Subsequent β-fluoride elimination yields α-fluoroaryl alcohols (Table 1) .
Table 1: Representative Defluoroalkylation Outcomes
| Substrate | Alcohol Partner | Product Yield (%) | Key Observations |
|---|---|---|---|
| This compound | Hexan-1-ol | 87 | ZnCl₂ critical for radical initiation |
| This compound | β-Cholestanol | 62 | Steric hindrance reduces efficiency |
Radical Cyclization and Polymerization
The compound’s polyfluoroaryl group facilitates radical cyclization and polymerization under controlled conditions:
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Cyclopropane Formation : In the presence of tert-butyl hydroperoxide and Cs₂CO₃, this compound undergoes iron-phthalocyanine-mediated radical cyclization to yield bicyclo[1.1.1]pentane derivatives (e.g., I , R = MeO₂C, 72% yield) .
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Copolymerization : With CO₂ and epoxides (e.g., cyclohexene oxide), hafnium-based catalysts enable copolymerization to form poly(cyclohexene-alt-carbonate) (PCHC) with narrow polydispersity (Đ = 1.13–1.18) .
Mechanistic Insight :
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DFT studies reveal a stepwise pathway involving carbocationic intermediates (e.g., B ) and transition states stabilized by dispersion forces (C–H···F interactions) .
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In situ NMR confirms fast initiation via epoxide ring-opening, forming six-coordinate Hf intermediates (e.g., 5-Hf ) .
Functional Group Transformations
The ester moiety undergoes classical reactions, including hydrolysis and reduction:
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Hydrolysis : Acidic or basic conditions cleave the ester to pentafluorobenzoic acid and cyclohexanol.
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Reduction : LiAlH₄ reduces the ester to cyclohexyl pentafluorobenzyl alcohol (99% yield) .
Derivatization Examples :
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Bromination | PBr₃ | Cyclohexyl pentafluorobenzyl bromide | 77 |
| Oxidation | PDC | Pentafluorophenyl ketone | 88 |
| Dehydroxylation | Tf₂O/NEt₃ | E-Fluoroarylalkene | 62 |
Mechanistic and Kinetic Studies
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Kinetic Profiling : Stern-Volmer quenching identifies quinuclidine as the dominant quencher (vs. polyfluoroarenes), supporting a radical-chain mechanism .
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Activation Barriers : DFT calculations for Hf-mediated copolymerization show rate-determining intermolecular nucleophilic attack (ΔΔG‡ = 3.6 kcal/mol) .
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl Pentafluorobenzoate
- Structure : Methyl ester of pentafluorobenzoic acid.
- Molecular Formula : C₈H₃F₅O₂.
- Key Properties :
- Applications : Used in cyanine polyelectrolytes for organic electronic devices, leveraging its electron-deficient aromatic system .
Potassium Pentafluorobenzoate
- Structure : Potassium salt of pentafluorobenzoic acid.
- Molecular Formula : C₇H₂F₅KO₂.
- Key Properties :
- Applications : Likely employed as a catalyst or intermediate in nucleophilic reactions due to its ionic reactivity .
1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene
- Structure : Combines a trifluorinated benzene ring with a trans-4-pentylcyclohexyl group.
- Molecular Formula : C₁₇H₂₂F₃.
- Key Properties :
Comparative Analysis (Data Table)
*Note: Properties for this compound are inferred from structural analogs.
Reactivity and Functional Differences
- Electronic Effects : The pentafluorobenzoate group in all compounds withdraws electron density, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic acyl substitution reactions, albeit at varying rates due to steric differences (e.g., cyclohexyl slows reactivity compared to methyl) .
- Steric Hindrance : The cyclohexyl group in this compound imposes greater steric hindrance than methyl or ionic groups, affecting reaction kinetics and substrate accessibility .
- Solubility: Cyclohexyl and pentylcyclohexyl derivatives exhibit lipophilicity, making them suitable for non-polar matrices, whereas potassium salts are water-soluble .
Research Findings
- NMR Spectroscopy : Methyl pentafluorobenzoate’s ¹⁹F NMR spectrum shows distinct peaks for equivalent fluorine atoms, confirming symmetric substitution on the benzene ring . Similar symmetry is expected in this compound.
- Thermal Stability : Fluorinated aromatics generally exhibit high thermal stability. This compound’s bulky ester group likely enhances this property compared to linear alkyl esters .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for cyclohexyl pentafluorobenzoate, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : this compound is typically synthesized via esterification of pentafluorobenzoyl chloride with cyclohexanol under acidic or catalytic conditions. Key analytical methods include ¹H NMR to confirm ester linkage formation, ¹⁹F NMR to verify fluorine substituent integrity, and mass spectrometry for molecular weight validation. Purity can be assessed using HPLC with UV detection at 254 nm due to aromatic absorption .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use P95 respirators for particulate protection and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure. Ensure proper ventilation to avoid inhalation risks. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Refer to 19F NMR data to monitor degradation byproducts during storage .
Q. What physicochemical properties of this compound must be prioritized in experimental design?
- Methodological Answer : Key properties include solubility in aprotic solvents (e.g., THF, DCM) for catalytic applications, thermal stability (TGA analysis recommended), and hydrolytic sensitivity. Stability tests under inert atmospheres (N₂/Ar) are critical to prevent ester hydrolysis during reactions .
Advanced Research Questions
Q. How do the electronic and steric properties of the pentafluorobenzoate group influence its efficacy as a leaving group in palladium-catalyzed aza-Heck reactions?
- Methodological Answer : The electron-withdrawing nature of pentafluorobenzoate lowers the activation energy for N–O bond cleavage via oxidative addition to Pd(0). ¹⁹F NMR studies confirm protodecarboxylation as a driving force, while steric effects from the cyclohexyl group modulate migratory insertion rates. Compare with non-fluorinated analogs to isolate electronic contributions .
Q. What mechanistic insights have been gained from isotopic labeling or spectroscopic studies on reactions involving this compound?
- Methodological Answer : Deuterium labeling at the β-hydrogen position of intermediates (e.g., alkyl palladium species) reveals syn-insertion pathways via kinetic isotope effects. In situ ¹⁹F NMR tracks pentafluorobenzoate dissociation, correlating with catalytic turnover rates. Computational studies (DFT) model transition states to validate experimental observations .
Q. How does this compound enhance catalytic activity as an axial ligand in dinuclear cobalt-salen complexes for epoxide/cyclic anhydride copolymerization?
- Methodological Answer : The weakly coordinating pentafluorobenzoate ligand stabilizes the Co(III) center while allowing substrate activation. Comparative studies with mononuclear analogs show 10–15% higher activity due to cooperative effects between dinuclear sites. XAS (X-ray absorption spectroscopy) probes ligand geometry and metal-ligand bond lengths .
Q. How can researchers resolve contradictions in catalytic performance data when reaction conditions (e.g., solvent polarity, temperature) vary?
- Methodological Answer : Use multivariate experimental design (e.g., DoE) to isolate solvent effects. For example, polar solvents (DMF) may stabilize ionic intermediates in aza-Heck reactions, while non-polar solvents (toluene) favor β-hydride elimination. Arrhenius plots (ln(k) vs. 1/T) quantify activation energy differences .
Q. What role does this compound play in modifying polymer microstructure during copolymerization?
- Methodological Answer : The cyclohexyl group introduces bulkiness , reducing polymer crystallinity and dielectric constants (as shown in PAEK resins). GPC and DSC analyses reveal increased glass transition temperatures (Tg) and broader molecular weight distributions compared to linear analogs. Synchrotron SAXS/WAXS can correlate ligand structure with polymer morphology .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
